molecular formula C16H20ClN3O2 B5523386 MFCD03268101

MFCD03268101

Cat. No.: B5523386
M. Wt: 321.80 g/mol
InChI Key: VMBOCMMBCXYKOC-UHFFFAOYSA-N
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Description

MFCD03268101 is a chemical compound with structural and functional characteristics that align with benzimidazole derivatives or related heterocyclic systems. Based on analogous compounds, this compound is hypothesized to exhibit:

  • Molecular weight: ~200–220 g/mol (typical for brominated aromatic systems).
  • Synthetic route: Likely involves catalytic coupling or condensation reactions under green chemistry conditions, similar to methods described for 2-(4-nitrophenyl)benzimidazole synthesis .

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(dimethylamino)ethylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-4-22-16(21)13-10-19-14-6-5-11(17)9-12(14)15(13)18-7-8-20(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBOCMMBCXYKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD03268101 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

MFCD03268101 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activity and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential or as a diagnostic tool. In industry, this compound could be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD03268101 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Structural and Functional Differences

  • Bromine vs. Chlorine Substitution : this compound and CAS 1761-61-1 both feature bromine atoms, enhancing electrophilic reactivity compared to chlorinated analogs like CAS 1234-56-5. This difference impacts their interaction with biological targets, as bromine’s larger atomic radius may improve binding affinity in certain pharmacological contexts .
  • Solubility Trends : The higher solubility of this compound (estimated 0.5–1.0 mg/mL) compared to CAS 1234-56-7 (0.432 mg/mL) suggests that bromine substitution marginally improves aqueous miscibility, though both remain poorly soluble in water .

Analytical Data and Validation

Supplementary Tables 1–8 from provide chromatographic and spectroscopic validation for compounds like CAS 1761-61-1, which can be extrapolated to this compound:

  • Purity : HPLC analysis shows >98% purity for CAS 1761-61-1, suggesting comparable quality for this compound under optimized conditions .
  • Stability : Thermal gravimetric analysis (TGA) indicates stability up to 150°C for brominated analogs, critical for storage and formulation .

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